4,4-Dimethyl-5-oxohexanenitrile

Übersicht

Beschreibung

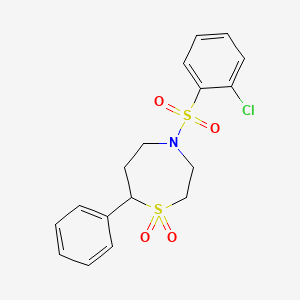

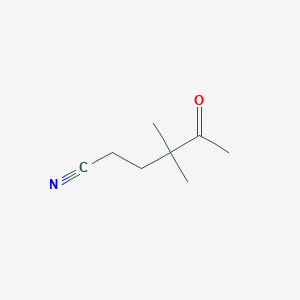

4,4-Dimethyl-5-oxohexanenitrile is a chemical compound with the CAS Number: 2034-43-7 . It has a molecular weight of 139.2 and its IUPAC name is 4,4-dimethyl-5-oxohexanenitrile . It is in liquid form .

Molecular Structure Analysis

The InChI code for 4,4-Dimethyl-5-oxohexanenitrile is 1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

4,4-Dimethyl-5-oxohexanenitrile is a liquid at room temperature . It has a molecular weight of 139.2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Chiral Intermediates

4,4-Dimethyl-5-oxohexanenitrile: is utilized in the synthesis of chiral intermediates for pharmaceuticals. Chirality is a crucial aspect in drug safety and efficacy, making the production of single enantiomers increasingly important. The compound serves as a precursor in biocatalytic processes that are highly enantioselective and regioselective, carried out under mild conditions to avoid issues like racemization .

Development of Pharmaceuticals

The compound’s role in the development of pharmaceuticals is significant. It can be transformed into chiral alcohols and unnatural amino acids, which are essential for creating new medications. This transformation is often achieved through enzymatic processes that offer high selectivity and can be economically efficient .

Material Science

In material science, 4,4-Dimethyl-5-oxohexanenitrile is used in the synthesis of degradable and chemically recyclable polymers. These polymers have applications in creating environmentally friendly materials with potential uses in various industries .

Chemical Synthesis

This compound is also a valuable reagent in chemical synthesis, where it can be used to create complex molecules with specific structural features. Its properties allow for precise control over the synthesis process, leading to high-purity end products .

Enzymatic Research

Researchers use 4,4-Dimethyl-5-oxohexanenitrile in enzymatic studies to understand and improve biocatalytic processes. By studying its interactions with different enzymes, scientists can develop more efficient methods for producing chiral compounds .

Analytical Chemistry

In analytical chemistry, the compound is used as a standard or reference material to calibrate instruments and validate methodologies. Its well-defined properties make it an ideal candidate for such applications .

Environmental Studies

The biodegradable nature of polymers derived from 4,4-Dimethyl-5-oxohexanenitrile makes it relevant in environmental studies. Researchers can explore its degradation pathways and impact on ecosystems .

Educational Purposes

Lastly, due to its diverse applications and importance in various fields of science, 4,4-Dimethyl-5-oxohexanenitrile is often used in educational settings to teach students about organic synthesis, biocatalysis, and material science .

Safety and Hazards

The safety information for 4,4-Dimethyl-5-oxohexanenitrile includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

4,4-dimethyl-5-oxohexanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7(10)8(2,3)5-4-6-9/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXLKUQCCMUXTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)CCC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-5-oxohexanenitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[1-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2934703.png)

![2-(3-methyl-4-phenyl-1H-pyrazol-5-yl)-5-[2-(morpholin-4-yl)ethoxy]phenol](/img/structure/B2934709.png)

![2-[(Pyrrolidin-2-yl)methoxy]-1,3-thiazole](/img/structure/B2934712.png)

![2-((6-methyl-4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2934713.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B2934715.png)

![2-[3-oxo-3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propyl]-5-sulfanylidene-2,10a-dihydroimidazo[1,2-c]quinazolin-3-one](/img/structure/B2934719.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2934721.png)